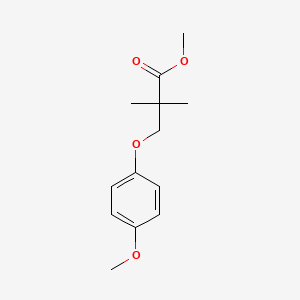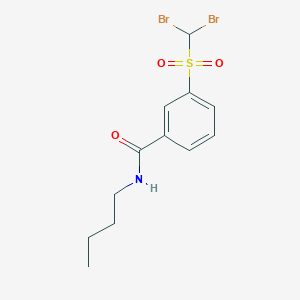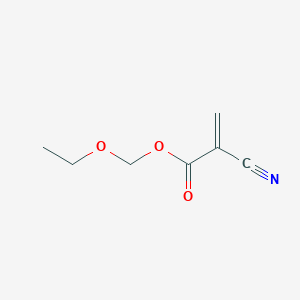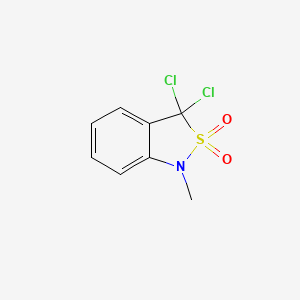
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a butanone structure, with additional hydroxyl and phenyl groups
準備方法
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Addition of the Butanone Structure: The butanone moiety is introduced via aldol condensation reactions involving appropriate aldehydes and ketones.
Hydroxylation and Phenylation: Hydroxyl and phenyl groups are added through selective hydroxylation and Friedel-Crafts alkylation reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone structure can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one can be compared with other benzodioxole derivatives, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a simpler structure with an ethan-1-ol moiety instead of the butanone structure.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This derivative includes an oxadiazole ring and additional functional groups, leading to different chemical and biological properties.
特性
CAS番号 |
491618-00-9 |
|---|---|
分子式 |
C23H20O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one |
InChI |
InChI=1S/C23H20O4/c24-20(18-11-12-21-22(13-18)27-15-26-21)14-19(16-7-3-1-4-8-16)23(25)17-9-5-2-6-10-17/h1-13,19,23,25H,14-15H2 |
InChIキー |
HIYJGSZVUMEGPT-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(C3=CC=CC=C3)C(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



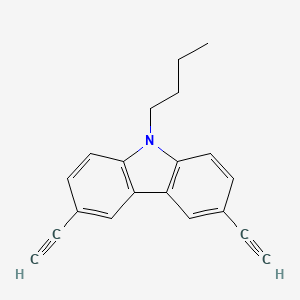
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
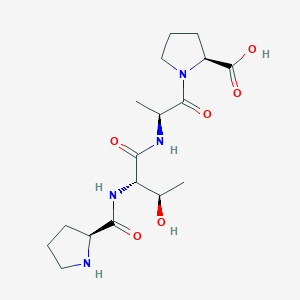
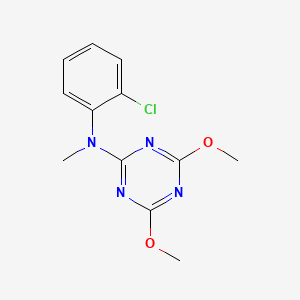
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
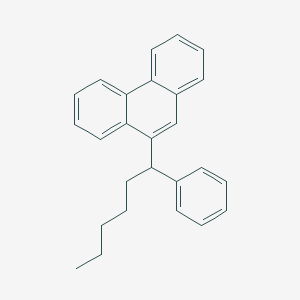
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
